N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide
Description
N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a chromen-4-one core substituted with a 4-fluorophenyl group at position 2 and a thiophene-2-carboxamide moiety at position 4.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-13-5-3-12(4-6-13)18-11-16(23)15-10-14(7-8-17(15)25-18)22-20(24)19-2-1-9-26-19/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBORYSFQRZIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the chromen-4-one core This can be achieved through a condensation reaction between 2-(4-fluorophenyl)benzaldehyde and malonic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide has shown promise in various assays. It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways and interact with molecular targets suggests its use in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Industrially, this compound can be used in the development of new materials, including polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chromenone-Based Analogs
(a) N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide (CAS 923256-92-2)
- Key Differences : The 4-ethoxyphenyl substituent replaces the 4-fluorophenyl group.
- Molecular Weight : 391.4 (vs. ~328–348 for fluorophenyl derivatives) .
(b) N2-[3-(Acetylamino)-2-oxo-2H-chromen-6-yl]thiophene-2-carboxamide
- Key Differences: An acetylamino group at position 3 of the chromenone replaces the 4-fluorophenyl at position 2.
- Implications: The acetylamino group may enhance solubility but reduce aromatic stacking interactions critical for binding to hydrophobic kinase pockets .
Thiophene Carboxamide Derivatives with Heterocyclic Cores
(a) (2Z)-N-(4-Fluorophenyl)-3-[2-(4-Morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- Key Differences: A thiazinane core replaces chromenone, with a morpholinyl-ethyl chain and phenylimino group.
(b) N-(6-((4-((2-Fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Key Differences : A pyridazinyl-thioether chain and 2-fluorophenyl substituent create a linear structure.
- Implications: The extended chain may hinder blood-brain barrier penetration compared to planar chromenone systems .
Kinase-Targeting Carboxamides
(a) BMS-354825 (Dasatinib)
- Key Differences : A thiazole-carboxamide scaffold with pyrimidine and methylphenyl groups.
Biological Activity
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The compound belongs to the class of chromenone derivatives, characterized by a chromenone core and a thiophene carboxamide moiety. The introduction of the 4-fluorophenyl group enhances its electronic properties, stability, and biological activity compared to other halogenated analogs. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Chromenone Core : Condensation of salicylaldehyde with β-ketoesters.
- Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution with fluorobenzene derivatives.
- Formation of the Thiophene Carboxamide Moiety : Coupling reactions using thiophene derivatives in the presence of activating agents.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromenone derivatives can induce apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves:
- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leading to cell cycle arrest.
- Activation of Pro-apoptotic Pathways : Increased expression of cleaved caspases and other apoptotic markers.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-(4-fluorophenyl)-...) | A549 | 5.24 | Inhibition of tubulin |
| N-(2-(4-fluorophenyl)-...) | MCF-7 | 0.92 | Apoptosis induction |
| N-(2-(4-fluorophenyl)-...) | HeLa | 2.57 | Cell cycle arrest |
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. Preliminary studies suggest potential inhibition against key enzymes involved in cancer progression and inflammation:
- AChE and BChE Inhibition : Compounds with similar structures demonstrated moderate inhibition with IC50 values ranging from 10 μM to 30 μM.
- HIV Integrase Inhibition : Related compounds have shown promising results in inhibiting HIV integrase activity, although specific data on this compound is limited.
Case Study 1: Antitumor Activity
In a study examining the effects of various chromenone derivatives on tumor cells, N-(2-(4-fluorophenyl)-...) was found to significantly reduce cell viability in A549 cells by inducing apoptosis through caspase activation pathways. This study highlighted the compound's potential as a lead structure for developing novel anticancer agents.
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition profile of related compounds, revealing that modifications in the chromenone structure could enhance inhibitory activity against AChE and BChE, suggesting a potential role in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
